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Executive Summary

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the
initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M
resistance mutation, which is the most common mechanism of acquired resistance to first- and
second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing
initial promise in clinical trials, its development was ultimately halted. This guide provides a
comprehensive technical overview of rociletinib, including its mechanism of action, preclinical
and clinical data, and the landscape of resistance that emerged during its investigation.

Introduction to EGFR-Mutated NSCLC and Acquired
Resistance

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of
NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the
EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway,
promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKis,
such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient
population. However, acquired resistance inevitably develops, typically within 9-13 months.[1]
The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b1139330?utm_src=pdf-interest
https://www.mdpi.com/2073-4352/15/11/935
https://www.researchgate.net/figure/Sample-workflow-schematic-Diagram-showing-the-experimental-workflow-for-the-different_fig4_296055811
https://www.mdpi.com/2073-4352/15/11/935
https://www.mdpi.com/2073-4352/15/11/935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1]
The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this
specific resistance mechanism.

Mechanism of Action of Rociletinib

Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position
797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent
modification permanently inactivates the receptor, blocking downstream signaling pathways
crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant
forms of EGFR, including those with the T790M mutation, while having minimal activity against
wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the
T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR,
rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the
skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]
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Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.
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Preclinical Data

In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells
harboring EGFR activating mutations and the T790M resistance mutation.

NSCLC Cells
Parameter EGFRL858R/T790M EGFRWT

(mutant EGFR)
Ki (cell-free assay) 21.5 nM 303.3 nM N/A
IC50 (p-EGFR
o N/A > 2,000 nM 62 - 187 nM
inhibition)

GI50 (cell growth
inhibition)

N/A N/A 7-32nM

Table 1: In Vitro
Activity of Rociletinib.

[5](6]

In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-
dependent and significant tumor growth inhibition in models with EGFR mutations, including
those with T790M.[6]

Clinical Development and Efficacy (TIGER Trials)

The clinical development of rociletinib was primarily centered around the TIGER (Third-
generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X,
TIGER-2, and TIGER-3 trials.

TIGER-X (Phase I/ll)

The TIGER-X trial was a Phase I/l study that evaluated the safety, tolerability, and preliminary
efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on
prior EGFR TKI therapy.[7]
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Median
Objective Disease Progressio
. Number of
Population Dose . Response Control n-Free
Patients (n) .
Rate (ORR) Rate (DCR) Survival
(PFS)
T790M-
N 500 mg, 625
positive 33.9%
mg, 750 mg 443 i N/A N/A
(centrally (confirmed)
_ BID
confirmed)
T790M-
positive 500 mg BID 48 60% 90% N/A
(initial report)
T790M- 8.0 months
positive ] (for
Various 243 53% 85%
(across all 500/625mg
doses) doses)
T790M- 500/625 mg
_ 11 36% N/A 7.5 months
negative BID
Table 2:
Efficacy Data
from the
TIGER-X

Trial.[4][7][8]
[©]

TIGER-2 (Phase Il)

TIGER-2 was a single-arm Phase Il trial designed to evaluate rociletinib as a second-line
therapy in patients with EGFR T790M-mutated NSCLC.[8]

TIGER-3 (Phase IlI)

The TIGER-3 trial was a randomized Phase Il study comparing rociletinib to standard

chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR
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TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was
discontinued.[7][8]

Median
Progressio Hazard
Treatment T790M Number of .
. n-Free Ratio (95% p-value
Arm Status Patients (n) .
Survival Cl)
(PFS)
Rociletinib
" 0.55 (0.28-
(500mg & Positive 25 6.8 months 1.07) 0.074
625mg BID) '
Chemotherap -
Positive 20 2.7 months
y
Rociletinib
_ 0.54 (0.32—
(500mg & Negative 36 4.1 months 0.89) 0.012
625mg BID) '
Chemotherap ]
Negative 42 1.4 months
y
Table 3:

Progression-
Free Survival
Data from the
TIGER-3
Trial.[7][10]

Safety and Tolerability

The most common treatment-related adverse events observed with rociletinib were
hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher
hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was
attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-
1R) and the insulin receptor.[9]
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Mechanisms of Resistance to Rociletinib

Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably
emerged. Studies on patient samples from the TIGER trials identified a diverse and
heterogeneous landscape of resistance mechanisms.

Rociletinib Treatment

in T790M+ NSCLC

Most Frequent
(26% of cases)

Acquired Resistance\Mechanisms

Other Mechanisms

MET Amplification KRAS Mutations EGFR C797S Mutation (e.g., EGFR L798lI,
(Bypass Pathway) (Bypass Pathway) (Target Modification) HER2 Amplification,
SCLC Transformation)

Click to download full resolution via product page
Figure 2: Mechanisms of Acquired Resistance to Rociletinib.
Key mechanisms of resistance to rociletinib include:
o Bypass Pathway Activation:

o MET Amplification: This was the most frequently observed mechanism of resistance,
occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the
activation of an alternative signaling pathway that circumvents the EGFR blockade.

o KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of

resistance.[5]
o Target Modification:

o EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where
rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.
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¢ Other Mechanisms:

o Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like
HER2, and histologic transformation to small cell lung cancer have also been reported.[5]

Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound
against EGFR kinase in a cell-free system.

o Reagents and Materials:

o Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g.,
L858R/T790M).

o Kinase reaction buffer (e.g., 20 mM Tris-HCI pH 7.5, 5 mM MgClz, 1 mM EGTA, 5 mM [3-
glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]

o ATP.

o Peptide substrate (e.g., Y12-Sox conjugated peptide).[10]

o Test compound (e.g., rociletinib) serially diluted in DMSO.

o 384-well microtiter plates.

o Plate reader capable of measuring fluorescence or luminescence.
» Procedure:

1. Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase
reaction buffer.

2. In a 384-well plate, pre-incubate 5 pL of the EGFR enzyme with 0.5 pL of serially diluted
test compound for 30 minutes at 27°C.[10]
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. Initiate the kinase reaction by adding 45 pL of a pre-mixed solution containing ATP and the

peptide substrate.[10]

. Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at

regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[10]

. Determine the initial velocity of the reaction from the linear phase of the progress curves.

. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable

model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate
the IC50 value.[10]

NSCLC Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of a compound on the
viability of NSCLC cell lines.

e Reagents and Materials:

[e]

NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
96-well cell culture plates.

Test compound (e.g., rociletinib).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS).[3]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

Microplate reader.

e Procedure:

1. Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.
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2. Treat the cells with serial dilutions of the test compound and incubate for a specified
period (e.g., 72 hours).

3. Add 10-20 pL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing
viable cells to reduce the MTT to formazan crystals.[11][12]

4. Carefully remove the culture medium.

5. Add 100-150 L of the solubilization solution to each well to dissolve the formazan
crystals.[11][12]

6. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630
nm if desired) using a microplate reader.[11]

7. Calculate the percentage of cell viability relative to untreated control cells and determine
the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following
treatment with an inhibitor.

e Reagents and Materials:

NSCLC cell lines.

o

o Test compound.

o Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
o BCA protein assay Kit.

o SDS-PAGE gels and running buffer.

o Transfer buffer and PVDF or nitrocellulose membranes.

o Blocking buffer (e.g., 5% BSA in TBST).

o Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).
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o HRP-conjugated secondary antibodies.
o Enhanced chemiluminescence (ECL) substrate.
o Imaging system.
e Procedure:
1. Culture NSCLC cells and treat with the test compound for the desired time.
2. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
3. Determine the protein concentration of the lysates using a BCA assay.
4. Denature the protein samples by boiling in SDS-PAGE sample buffer.
5. Separate the proteins by size using SDS-PAGE.
6. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

7. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-
specific antibody binding.

8. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

9. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

10. Wash the membrane again with TBST.
11. Apply the ECL substrate and visualize the protein bands using an imaging system.

12. Strip the membrane and re-probe with antibodies against total EGFR and a loading control
(e.g., actin) for normalization.

Establishment and Treatment of NSCLC Patient-Derived
Xenografts (PDX)
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This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug
efficacy studies.

e Establishment:

1. Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with
appropriate ethical approval.[13]

2. Implant small fragments of the tumor tissue (approx. 2-3 mm?3) subcutaneously into
immunocompromised mice (e.g., NOD/SCID or NSG mice).[14]

3. Monitor the mice for tumor growth.

4. When the tumor reaches a specified size (e.g., 1000-1500 mm3), passage the xenograft to
a new cohort of mice for expansion.[14]

5. Characterize the PDX model by comparing its histology, immunohistochemistry, and
genomic profile to the original patient tumor.

e Drug Efficacy Study:

1. Once the PDX model is established and expanded, implant tumor fragments into a cohort
of mice for the efficacy study.

2. When tumors reach a predetermined size (e.g., 100-200 mm?), randomize the mice into
treatment and control groups.

3. Administer the test compound (e.g., rociletinib) and vehicle control to the respective
groups according to the planned dosing schedule.

4. Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14]

5. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g.,
pharmacodynamics, biomarker analysis).

CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)
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This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing
(CAPP-Seq) method for ctDNA analysis.

Patient Plasma
Collection

Cell-Free DNA (cfDNA)
Extraction

'

Library Preparation
(End-repair, A-tailing,
Adapter Ligation)

Hybridization Capture
with Biotinylated Probes
(Selector)

Next-Generation
Sequencing (NGS)

Bioinformatic Analysis
(Variant Calling,
Quantification)

ctDNA Profile
(Resistance Mutations)
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Figure 3: Experimental Workflow for CAPP-Seq Analysis.
o Selector Design:

1. Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by
analyzing public databases like TCGA and COSMIC.

2. Design biotinylated DNA oligonucleotide probes ("selector”) that target these regions,
covering various types of mutations (SNVs, indels, rearrangements).[15]

o Sample Processing and Sequencing:
1. Collect peripheral blood from patients and separate the plasma.
2. Extract cell-free DNA (cfDNA) from the plasma.

3. Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and
ligation of sequencing adapters.

4. Perform hybridization capture using the designed selector to enrich for the target genomic

regions.

5. Conduct deep sequencing of the captured library using a next-generation sequencing
platform.

» Bioinformatic Analysis:
1. Align the sequencing reads to the human reference genome.
2. Perform variant calling to identify cancer-specific mutations.

3. Quantify the allele fractions of the identified mutations to determine the level of ctDNA.

Conclusion and Future Directions
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Rociletinib demonstrated the principle that targeting the T790M mutation could overcome
resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately
halted due to a combination of factors, including revised (lower) response rates and a
challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib
provided valuable insights into the complexity of resistance mechanisms, highlighting the
emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This
knowledge has been instrumental in the development of subsequent targeted therapies and
combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study,
such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be
refined and are now integral to the management of patients with this disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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